Cas no 884495-14-1 (5-bromo-2-methoxy-4-methyl-3-nitro-pyridine)

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine structure
884495-14-1 structure
Product Name:5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
Número CAS:884495-14-1
MF:C7H7BrN2O3
Megavatios:247.046080827713
MDL:MFCD06659504
CID:69284
Update Time:2024-10-26

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Propiedades químicas y físicas

Nombre e identificación

    • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
    • 5-Bromo-2-methoxy-3-nitro-4-picoline
    • 5-bromo-4-methyl-2-(methyloxy)-3-nitropyridine
    • Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
    • 5-bromo-2-methoxy-3-nitro-4-methylpyridine
    • 2-METHOXY-3-NITRO-5-BROMO-4-METHYLPYRIDINE
    • PubChem6588
    • BGDKJBCVNNWITN-UHFFFAOYSA-N
    • OR41181
    • AS04926
    • FCH1380077
    • SY101618
    • BC003163
    • AB0033145
    • 5-Bromo-2-me
    • 5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
    • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (ACI)
    • MDL: MFCD06659504
    • Renchi: 1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3
    • Clave inchi: BGDKJBCVNNWITN-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C(C)=C(Br)C=NC=1OC)=O

Atributos calculados

  • Calidad precisa: 245.96400
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 197
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 2
  • Superficie del Polo topológico: 67.9

Propiedades experimentales

  • Punto de fusión: 88-90°C
  • PSA: 67.94000
  • Logp: 2.59250

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Información de Seguridad

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
036247-1g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 98%
1g
£26.00 2022-03-01
Fluorochem
036247-5g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 98%
5g
£75.00 2022-03-01
Fluorochem
036247-10g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 98%
10g
£123.00 2022-03-01
Fluorochem
036247-25g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 98%
25g
£245.00 2022-03-01
ChemScence
CS-M1658-10g
Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
884495-14-1 99.08%
10g
$67.0 2022-04-26
ChemScence
CS-M1658-25g
Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
884495-14-1 99.08%
25g
$150.0 2022-04-26
ChemScence
CS-M1658-100g
Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
884495-14-1 99.08%
100g
$528.0 2022-04-26
TRC
B684810-250mg
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1
250mg
$ 58.00 2023-09-08
TRC
B684810-1g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1
1g
$ 69.00 2023-09-08
TRC
B684810-2.5g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1
2.5g
$ 161.00 2023-09-08

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetic acid
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 2,2-Dimethylpropanenitrile ,  Hydrochloric acid Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  10 - 20 °C; 20 °C → 33 °C; 1 h, 25 - 33 °C
1.2 Reagents: Fuming nitric acid ;  7 h, 25 - 33 °C
1.3 Reagents: Ammonium hydroxide ;  pH 4 - 5, < 20 °C; 1 h, 15 - 25 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  60 min, < 20 °C; 20 °C → 40 °C
2.2 Reagents: 2,2-Dimethylpropanenitrile ;  7 h, 39 - 43 °C; 2.5 h, 40 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Acetic acid ;  10 min, rt; 5 min, rt; rt → 95 °C; 5 h, 95 °C; 95 °C → 60 °C
1.2 Reagents: Sodium acetate Solvents: Water ;  0.5 h, 25 - 30 °C
1.3 Reagents: Bromine ;  8 h, 25 - 30 °C
1.4 Reagents: Sodium bisulfate Solvents: Water ;  5 min, 25 - 30 °C; 1 h, 25 - 30 °C
2.1 Reagents: Sulfuric acid ;  10 - 20 °C; 20 °C → 33 °C; 1 h, 25 - 33 °C
2.2 Reagents: Fuming nitric acid ;  7 h, 25 - 33 °C
2.3 Reagents: Ammonium hydroxide ;  pH 4 - 5, < 20 °C; 1 h, 15 - 25 °C
3.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  < 25 °C; 0.5 h, < 25 °C
3.2 Reagents: Sodium nitrite ;  10 h, 15 - 25 °C; 18 h, 15 - 25 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Acetic acid
1.2 Reagents: Bromine
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  < 25 °C; 0.5 h, < 25 °C
1.2 Reagents: Sodium nitrite ;  10 h, 15 - 25 °C; 18 h, 15 - 25 °C
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 0 °C → reflux; 23 h, reflux
2.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, rt; 12 h, 80 °C
2.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Referencia
Diving into the Water: Inducible Binding Conformations for BRD4, TAF1(2), BRD9, and CECR2 Bromodomains
Crawford, Terry D.; et al, Journal of Medicinal Chemistry, 2016, 59(11), 5391-5402

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Bromine
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Referencia
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Raw materials

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Preparation Products

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:884495-14-1)5-Bromo-2-methoxy-4-methyl-3-nitropyridine
Número de pedido:sfd2141
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:32
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:884495-14-1)5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
Número de pedido:A842608
Estado del inventario:in Stock
Cantidad:100g/500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 06:57
Precio ($):174.0/868.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:884495-14-1)5-Bromo-2-methoxy-4-methyl-3-nitropyridine
sfd2141
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:884495-14-1)5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
A842608
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):174.0/868.0